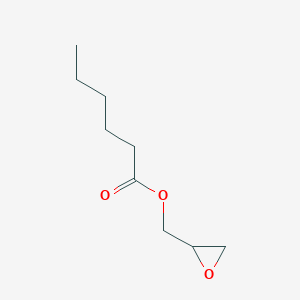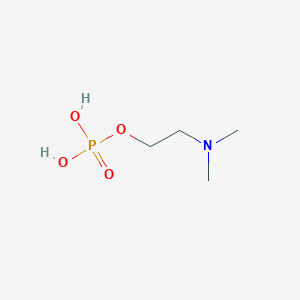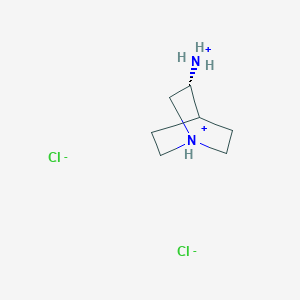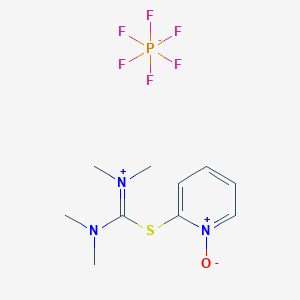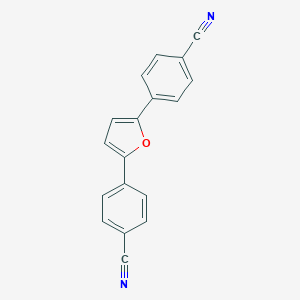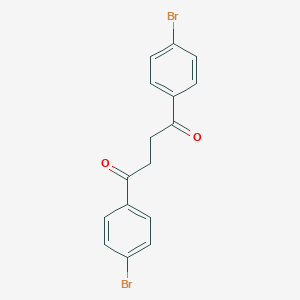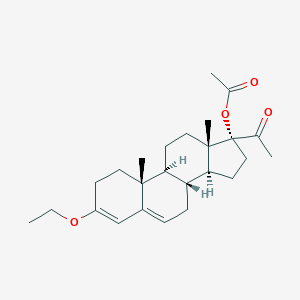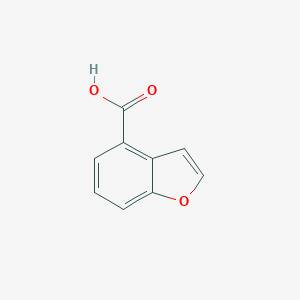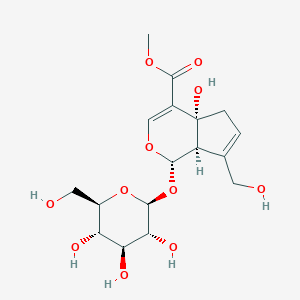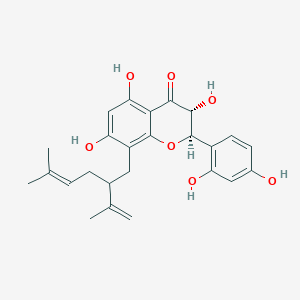![molecular formula C7H6N2O B113926 6h-Pyrrolo[3,4-b]pyridin-5-ol CAS No. 1314902-34-5](/img/structure/B113926.png)
6h-Pyrrolo[3,4-b]pyridin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrrolo[3,4-b]pyridin-5-ol is a heterocyclic compound with the molecular formula C7H6N2O. It is a nitrogen-containing compound that features a pyrrole ring fused to a pyridine ring.
Mécanisme D'action
Target of Action
It’s known that pyrrolopyrazine derivatives, a group to which this compound belongs, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Pharmacokinetics
The compound has a predicted boiling point of 3979±220 °C, a density of 1434±006 g/cm3, and a pKa of 682±030 . These properties could impact its bioavailability.
Analyse Biochimique
Biochemical Properties
It is known that nitrogen-containing heterocycles like 6h-Pyrrolo[3,4-b]pyridin-5-ol can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and could involve hydrogen bonding, π-stacking-type interactions, and hydrophobic interactions .
Cellular Effects
Some studies suggest that similar compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that certain concentrations of similar compounds can have an antiproliferative effect on various cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly recognized. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6H-Pyrrolo[3,4-b]pyridin-5-ol involves the Ugi-Zhu three-component reaction (UZ-3CR). This method couples in a one-pot manner to a cascade process that includes N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration. The reaction is typically carried out using ytterbium triflate as a catalyst, toluene as a solvent, and microwaves as a heat source. The overall yields for this synthesis range from 20% to 92% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Ugi-Zhu three-component reaction provides a scalable approach that could potentially be adapted for industrial use.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Pyrrolo[3,4-b]pyridin-5-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce more reduced forms of the compound.
Applications De Recherche Scientifique
6H-Pyrrolo[3,4-b]pyridin-5-ol has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various bioactive molecules and potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology: It is employed in biological studies to understand its effects on different biological systems.
Industry: The compound can be used in the production of specialized chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolo[1,2-a]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine
- 6H-Pyrrolo[3,4-b]pyrazine
Uniqueness
6H-Pyrrolo[3,4-b]pyridin-5-ol is unique due to its specific structure, which combines a pyrrole ring with a pyridine ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propriétés
IUPAC Name |
6H-pyrrolo[3,4-b]pyridin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-4,9-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJYOIFBOGQDBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2N=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
